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Compound of Interest

Compound Name: 3-Butenamide

Cat. No.: B015750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-butenamide
(also known as vinylacetamide), a molecule of interest in various chemical and pharmaceutical

research domains. The following sections detail the expected Nuclear Magnetic Resonance

(NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with

standardized experimental protocols for their acquisition.

Structural and Molecular Information
Property Value

Chemical Name 3-Butenamide

Synonyms Vinylacetamide, Allylamide, but-3-enamide

CAS Number 28446-58-4

Molecular Formula C₄H₇NO

Molecular Weight 85.10 g/mol

Structure CH₂=CH-CH₂-C(=O)NH₂

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obtaining high-resolution NMR spectra is crucial for the structural elucidation of organic

molecules. For 3-butenamide, both ¹H and ¹³C NMR provide key insights into its proton and

carbon framework.

Note on Data: As direct experimental NMR data for 3-butenamide is not readily available in

public spectral databases, the following data is based on predicted values and analysis of the

closely related structure, N-vinylacetamide. This serves as a reliable estimation for the

expected spectral features of 3-butenamide.

¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.8 - 6.0 ddt 1H H-3 (CH)

~5.1 - 5.3 m 2H H-4 (CH₂)

~3.1 - 3.2 d 2H H-2 (CH₂)

~5.5 - 6.5 (broad) br s 2H -NH₂

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the vinyl and allyl

protons. The H-3 proton, being adjacent to both the double bond and the methylene group, will

appear as a complex multiplet (doublet of doublets of triplets). The terminal vinyl protons (H-4)

will also present as a multiplet. The allylic protons (H-2) will be a doublet, coupled to the H-3

proton. The amide protons are expected to show a broad singlet, which can exchange with

D₂O.

¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃

Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~173 C-1 (C=O)

~132 C-3 (=CH)

~118 C-4 (=CH₂)

~41 C-2 (CH₂)

Interpretation: The ¹³C NMR spectrum will display four distinct signals corresponding to the four

carbon environments in 3-butenamide. The carbonyl carbon (C-1) will be the most downfield

signal. The two sp² hybridized carbons of the vinyl group (C-3 and C-4) will appear in the

typical alkene region, while the sp³ hybridized methylene carbon (C-2) will be the most upfield

signal.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-butenamide in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good

signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) is typically required

due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique to identify the functional groups present in a

molecule. The FTIR spectrum of 3-butenamide will exhibit characteristic absorption bands for

its amide and vinyl functionalities.

FTIR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3180 Strong, Broad N-H stretching (Amide A/B)

3080 - 3010 Medium =C-H stretching

2950 - 2850 Medium C-H stretching (aliphatic)

~1660 Strong C=O stretching (Amide I)

~1640 Medium C=C stretching

~1620 Medium N-H bending (Amide II)

~1420 Medium CH₂ scissoring

~990 and ~910 Strong =C-H bending (out-of-plane)

Interpretation: The broad band in the high-frequency region is characteristic of the N-H

stretching vibrations of the primary amide. The C=O stretch (Amide I band) is expected to be a

very strong absorption. The presence of the vinyl group is confirmed by the =C-H stretching

and the strong out-of-plane bending absorptions.

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)

Sample Preparation:

Grind a small amount (1-2 mg) of 3-butenamide with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press.

Pellet Formation: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent

or translucent KBr pellet.

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a

background spectrum. This will subtract the spectral contributions of atmospheric CO₂ and

water vapor.
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Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and

acquire the sample spectrum.

Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber

(cm⁻¹). Identify and label the significant absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural analysis.

Mass Spectrometry Data (Electron Ionization - EI)
m/z Relative Intensity (%) Assignment

85 Moderate [M]⁺ (Molecular Ion)

70 Low [M - NH]⁺

56 Moderate [M - C₂H₅]⁺ or [M - CH₃CO]⁺

44 High [CONH₂]⁺

41 High [C₃H₅]⁺ (Allyl cation)

39 Moderate [C₃H₃]⁺

Interpretation: The molecular ion peak at m/z 85 confirms the molecular weight of 3-
butenamide. The fragmentation pattern is expected to be influenced by the amide and allyl

functionalities. A prominent peak at m/z 44 is characteristic of primary amides, corresponding to

the [CONH₂]⁺ fragment. The formation of the stable allyl cation at m/z 41 is also a likely and

significant fragmentation pathway.

Experimental Protocol for Mass Spectrometry (GC-MS
with EI)

Sample Introduction:

Dissolve a small amount of 3-butenamide in a volatile organic solvent (e.g., methanol,

dichloromethane).
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Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

The GC will separate the sample from any impurities.

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass

spectrometer. In Electron Ionization (EI) mode, the sample molecules are bombarded with a

high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and

various fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The

molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the

structure of the compound.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the relationships between the

spectroscopic techniques and a typical experimental workflow.
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Caption: Interplay of spectroscopic techniques for 3-butenamide analysis.
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Caption: Generalized experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Butenamide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015750#3-butenamide-spectral-data-analysis-nmr-
ftir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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